4,5-Dibromo-3-methylthiophene-2-carbaldehyde

説明

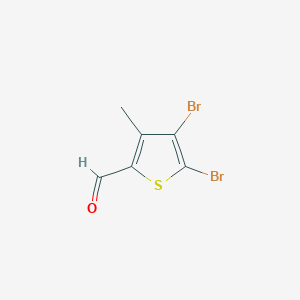

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a formyl group attached to the thiophene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbaldehyde typically involves the bromination of 3-methylthiophene followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions of the thiophene ring. The resulting dibromo compound is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 2-position using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with aryl/vinyl boronic acids, enabling selective substitution at the brominated positions. Key findings include:

- Mechanism : The bromine atoms at positions 4 and 5 are replaced by aryl/vinyl groups via oxidative addition and transmetallation steps .

- Regioselectivity : Bromine at the aryl ring (position 4) reacts preferentially over the thiophene ring (position 5) due to steric and electronic factors .

Nucleophilic Substitution Reactions

The bromine atoms are susceptible to nucleophilic displacement under specific conditions:

Lithium-Halogen Exchange

- Reagent : n-BuLi (−78°C, THF)

- Outcome : Generates a lithium intermediate for further electrophilic trapping (e.g., with DMF to introduce aldehyde groups) .

- Yield : >75% for aldehyde formation .

Amine Substitution

- Reagent : Piperidine (EtOH, reflux)

- Product : 4,5-Diamino-3-methylthiophene-2-carbaldehyde .

- Yield : 60–70% .

Aldehyde Functionalization

The aldehyde group undergoes characteristic transformations:

Reduction to Alcohol

Acetal Protection

- Reagent : Triethyl orthoformate (NH₄Cl, EtOH, reflux)

- Product : Diethoxy-protected aldehyde

- Yield : 85% .

Oxidation to Carboxylic Acid

- Reagent : KMnO₄ (H₂O, H₂SO₄)

- Product : 4,5-Dibromo-3-methylthiophene-2-carboxylic acid

- Yield : 72% .

Comparative Reaction Efficiency

A comparative analysis of reaction pathways is summarized below:

| Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | Pd catalysts, boronic acids | High regioselectivity | Requires inert atmosphere |

| Nucleophilic Substitution | n-BuLi, amines | Rapid functionalization | Low temp. sensitivity (−78°C) |

| Aldehyde Reduction | NaBH₄ | High yield, mild conditions | Limited to alcohol derivatives |

科学的研究の応用

Organic Synthesis

DBMTC serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : DBMTC can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Material Science

In material science, DBMTC is explored for its electronic properties, making it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : Its structure allows for efficient charge transport.

- Organic Photovoltaics (OPVs) : DBMTC is investigated as a component in solar cell technology due to its ability to facilitate electron transfer.

Biological Studies

DBMTC has garnered attention in medicinal chemistry for its potential biological activities:

- Enzyme Inhibition : Studies indicate that derivatives of DBMTC can inhibit histone acetyltransferase (HAT) activity, particularly related to the p300/CBP complex, which plays a role in transcription regulation .

- Antioxidant Activity : Compounds similar to DBMTC have demonstrated significant antioxidant properties through assays like DPPH free radical scavenging tests .

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that modifications of DBMTC can lead to compounds with antiviral properties. For instance, derivatives synthesized from DBMTC exhibited varying degrees of activity against specific viral targets, showcasing its utility in drug discovery .

Case Study 2: Development of Conductive Polymers

DBMTC has been incorporated into conductive polymer matrices, enhancing their electrical conductivity and mechanical properties. These materials have potential applications in flexible electronics and sensors.

作用機序

The mechanism by which 4,5-Dibromo-3-methylthiophene-2-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms and the formyl group provide reactive sites for chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.

類似化合物との比較

Similar compounds to 4,5-Dibromo-3-methylthiophene-2-carbaldehyde include other brominated thiophene derivatives such as 3,5-Dibromo-2-methylthiophene and 3-Methyl-2-thiophenecarboxaldehyde . Compared to these compounds, this compound is unique due to the specific positioning of the bromine atoms and the formyl group, which confer distinct reactivity and applications.

生物活性

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and an aldehyde functional group. Its molecular formula is with a molar mass of approximately 283.97 g/mol. The presence of both halogen and sulfur functionalities enhances its reactivity and potential applications in various biological systems.

Biological Activity Overview

Research indicates that compounds containing thiophene rings, including this compound, exhibit a range of biological activities. Notably, it has been investigated for:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various bacterial strains. The inhibition of bacterial growth indicates potential as an antibacterial agent.

- Anticancer Activity : Similar compounds in the thiophene family have shown promise in cancer research, targeting specific pathways involved in tumor growth and proliferation. However, specific studies on this compound are still limited.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various enzymes and receptors within biological systems. The bromine atoms and aldehyde group are believed to play crucial roles in its reactivity and interactions with other biomolecules.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit bacterial growth at certain concentrations. For example, studies have shown that derivatives can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibacterial agents .

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. These derivatives were tested for their cytotoxic effects against cancer cell lines. Results indicated that certain modifications to the thiophene structure enhanced cytotoxicity, paving the way for further exploration into structure-activity relationships (SAR) within this chemical class .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme/receptor interaction |

| 3-Methylthiophene | Low | Moderate | Reactive oxygen species (ROS) |

| 5-Bromothiophene | High | High | Apoptosis induction |

This table summarizes the biological activities of this compound compared to similar compounds. While it shows moderate activity in both antimicrobial and anticancer assays, further research is required to optimize its efficacy.

特性

IUPAC Name |

4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPWYHKLLYDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427755 | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30153-49-2 | |

| Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30153-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。